5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one
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Overview
Description
5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with a dihydroxypyrimidinyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Substitution: Functionalization of preformed pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions are typically pyrrolidin-2-one derivatives with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring can interact with various biological receptors, potentially leading to different biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar structural features.
Pyrrolidin-2,5-diones: Compounds with additional functional groups that may exhibit different biological activities.
Pyrrolizines: Another class of compounds with a fused ring system.
Uniqueness
5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidin-2-one and dihydroxypyrimidinyl groups, which may confer distinct biological activities and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
4-hydroxy-5-(5-oxopyrrolidin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9N3O3/c12-5-2-1-4(11-5)6-7(13)9-3-10-8(6)14/h3-4H,1-2H2,(H,11,12)(H2,9,10,13,14) |
InChI Key |
GLJDLXWKCJDEHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=C(N=CNC2=O)O |
Origin of Product |
United States |
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